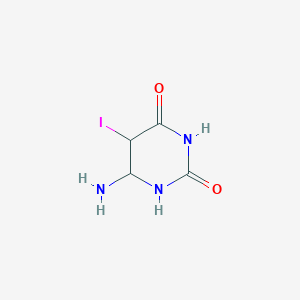
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of an amino group at the 6th position, an iodine atom at the 5th position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. The structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the iodination of 6-amino-2,4-dihydroxypyrimidine. The reaction typically proceeds under mild conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an aqueous or organic solvent.
Another synthetic route involves the cyclization of appropriate precursors. For example, the reaction of 5-iodouracil with ammonia or an amine under basic conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The amino group at the 6th position can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: The keto groups at the 2nd and 4th positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol, water), mild heating or reflux.
Oxidation Reactions: Oxidizing agents (potassium permanganate, nitric acid), solvents (water, acetic acid), controlled temperature.
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran), low temperature.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Nitroso or nitro derivatives.
Reduction Reactions: Hydroxyl derivatives.
Scientific Research Applications
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable lead compound for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be labeled with radioactive isotopes for imaging and diagnostic purposes.
Industrial Applications: It can be used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione depends on its specific application:
Antiviral and Antibacterial Activity: The compound may inhibit the replication of viruses and bacteria by interfering with nucleic acid synthesis or enzyme activity. It can bind to viral or bacterial enzymes, preventing them from catalyzing essential biochemical reactions.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The compound can interact with cellular receptors or enzymes, triggering a cascade of molecular events that lead to cell death.
Comparison with Similar Compounds
6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
5-iodouracil: Lacks the amino group at the 6th position, making it less versatile in terms of chemical modifications.
6-amino-2,4-dihydroxypyrimidine: Lacks the iodine atom at the 5th position, resulting in different reactivity and biological activity.
5-bromo-6-amino-2,4-dihydroxypyrimidine: Similar structure but with a bromine atom instead of iodine, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities.
Properties
IUPAC Name |
6-amino-5-iodo-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1-2H,6H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNVTMUISKGSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)NC1=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


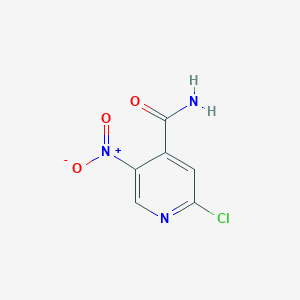
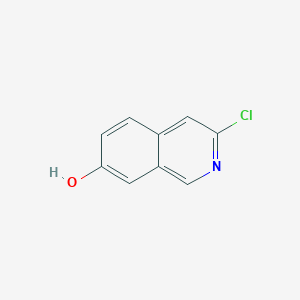

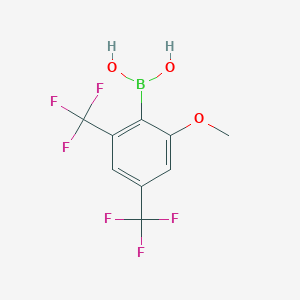

![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)
![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)
![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)
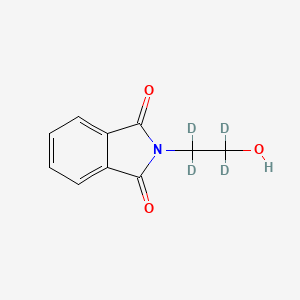
![10-(4-chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol](/img/structure/B1471050.png)
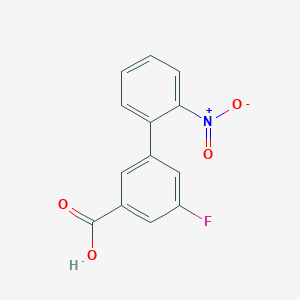

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)

